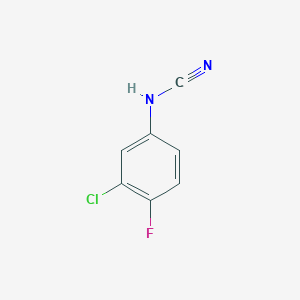

(3-Chloro-4-fluorophenyl)cyanamide

Description

Properties

CAS No. |

154496-90-9 |

|---|---|

Molecular Formula |

C7H4ClFN2 |

Molecular Weight |

170.57 g/mol |

IUPAC Name |

(3-chloro-4-fluorophenyl)cyanamide |

InChI |

InChI=1S/C7H4ClFN2/c8-6-3-5(11-4-10)1-2-7(6)9/h1-3,11H |

InChI Key |

HGAQSVWYHCIVQV-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1NC#N)Cl)F |

Canonical SMILES |

C1=CC(=C(C=C1NC#N)Cl)F |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Potential

(3-Chloro-4-fluorophenyl)cyanamide has been investigated for its potential as a pharmacophore in drug design. The compound exhibits interactions with various biological targets, making it a candidate for developing therapeutics against diseases such as cancer and bacterial infections.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound can inhibit cell migration and invasion in pancreatic ductal adenocarcinoma (PDA) cells. In preclinical models, it was shown to significantly block the early stages of rickettsial infection, suggesting potential applications in infectious disease treatment .

| Compound | Activity | Reference |

|---|---|---|

| (3-Chloro-4-fluorophenyl)cyanamide | Inhibits PDA cell migration | |

| Derivative 1 | Blocks rickettsial infection |

Synthesis of Novel Materials

The compound can serve as a building block in synthesizing new materials with tailored electronic and optical properties. Its ability to participate in condensation reactions allows for the formation of complex structures that can be utilized in various applications.

Example: Electronic Materials

Research indicates that materials derived from (3-Chloro-4-fluorophenyl)cyanamide exhibit unique electronic properties, making them suitable for applications in organic electronics.

| Material Type | Properties | Application |

|---|---|---|

| Organic semiconductors | Enhanced conductivity | Electronics |

| Photonic devices | Specific optical characteristics | Optoelectronics |

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies suggest that it may possess significant efficacy against both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Testing

In vitro tests demonstrated that (3-Chloro-4-fluorophenyl)cyanamide effectively inhibited the growth of several bacterial strains, highlighting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyanamide (NH2–C≡N)

- Structure and Reactivity : Cyanamide lacks aromatic substituents, making it simpler in structure compared to (3-Chloro-4-fluorophenyl)cyanamide. Its reactivity is dominated by the cyanamide group, enabling participation in cycloaddition and polymerization reactions.

- Biological Activity : Cyanamide is phytotoxic at high concentrations, inducing oxidative stress (elevated H2O2 levels) and activating plant defense pathways like systemic acquired resistance (SAR) . This contrasts with halogenated derivatives, where aromatic substituents may modulate toxicity and bioactivity.

- Applications : Used as a nitrogen fertilizer and in plant pathogen resistance, though its phytotoxicity limits use in young plants .

3-Chloro-N-phenyl-phthalimide

- Structure : Features a phthalimide core with a chloro-substituted phenyl group. Unlike (3-Chloro-4-fluorophenyl)cyanamide, this compound is an isoindoline-1,3-dione derivative, lacking the cyanamide functional group .

- Synthetic Utility : High-purity 3-chloro-N-phenyl-phthalimide is critical for synthesizing polyimides and dianhydrides, highlighting the importance of halogenated aromatic intermediates in polymer chemistry .

Structural and Functional Analysis

Table 1: Comparative Properties of Cyanamide Derivatives

Key Observations:

Bioactivity Potential: While cyanamide induces oxidative stress in plants, halogenation might mitigate or redirect this effect, as seen in other agrochemicals where halogen atoms fine-tune toxicity .

Preparation Methods

Traditional Synthesis via Cyanogen Bromide

Reaction Mechanism and Stoichiometry

The classical route to (3-Chloro-4-fluorophenyl)cyanamide involves the reaction of 3-chloro-4-fluoroaniline with cyanogen bromide (CNBr) in a polar aprotic solvent. This method, adapted from foundational cyanamide synthesis principles, proceeds via nucleophilic substitution at the amine group. The reaction is typically conducted at 0–5°C to minimize side reactions such as polycyanamide formation.

Stoichiometric studies indicate a 1:1 molar ratio of aniline to CNBr, with yields ranging from 65% to 78% under optimal conditions. A representative procedure involves dissolving 3-chloro-4-fluoroaniline (1.0 equiv) in anhydrous tetrahydrofuran (THF) and adding CNBr (1.05 equiv) dropwise over 30 minutes. The mixture is stirred for 12 hours at 0°C, followed by quenching with ice water and extraction with dichloromethane.

Alternative Methods Using Trichloroacetonitrile

Development of Safer Cyano Sources

Recent advances have focused on replacing CNBr with trichloroacetonitrile (Cl3CCN), a less toxic reagent that enables similar reactivity under milder conditions. In this approach, 3-chloro-4-fluoroaniline reacts with Cl3CCN in the presence of a base such as sodium hydride (NaH) or triethylamine (Et3N). The reaction proceeds via intermediate formation of a trichloroacetamidine species, which undergoes dechlorination to yield the cyanamide.

Optimized Protocol

A published procedure details the use of NaH (1.2 equiv) in THF at room temperature. After 1 hour of stirring, Cl3CCN (1.1 equiv) is added, and the mixture is refluxed for 6 hours. Workup involves filtration, solvent evaporation, and recrystallization from ethanol/water (70:30 v/v), achieving yields of 82–85%.

Comparative Advantages

- Reduced Toxicity : Cl3CCN (LD50 = 1,200 mg/kg in mice) poses lower acute risks compared to CNBr.

- Higher Yields : The absence of competing hydrolysis pathways improves product purity.

- Scalability : Patent data corroborate the feasibility of this method for kilogram-scale production using agitated thin-film drying.

Catalytic Approaches and Novel Methodologies

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water mixtures is standard, but patent data highlight the efficacy of anti-solvent precipitation using heptane or isopropyl acetate. For example, adding heptane to a concentrated THF solution of crude (3-Chloro-4-fluorophenyl)cyanamide induces rapid crystallization, yielding 95% pure product.

Comparative Analysis of Methods

Q & A

Q. What are the established synthetic routes for (3-Chloro-4-fluorophenyl)cyanamide?

A common method involves nucleophilic substitution using cyanamide under basic conditions. For example, a reaction of 2-chloro-N-(3-chloro-4-fluorophenyl)-3-nitroisonicotinamide with cyanamide in dimethylformamide (DMF) at 80°C for 2 hours, catalyzed by potassium carbonate. Purification is typically achieved via silica gel chromatography .

Q. Which analytical techniques are critical for confirming the structure of (3-Chloro-4-fluorophenyl)cyanamide?

Key techniques include:

- NMR spectroscopy (1H, 13C, and 19F) to verify substituent positions and aromaticity.

- FTIR to identify cyanamide (-NH-C≡N) and halogen-related functional groups.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Q. How should (3-Chloro-4-fluorophenyl)cyanamide be stored to ensure stability?

Store at 0–6°C under inert conditions (e.g., argon or nitrogen) to prevent decomposition. Handling in a fume hood is recommended due to potential volatility and sensitivity to moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of (3-Chloro-4-fluorophenyl)cyanamide?

- Parameter variation : Test solvents (e.g., DMF vs. acetonitrile), bases (e.g., K2CO3 vs. Cs2CO3), and temperatures (70–100°C).

- Design of Experiments (DOE) : Use factorial designs to identify interactions between variables.

- Real-time monitoring : Employ TLC or HPLC to track reaction progress and intermediate stability .

Q. What methodologies are effective for resolving contradictions in bioactivity data across studies?

- Variable analysis : Compare concentrations, biological models (e.g., plant vs. microbial systems), and application methods (e.g., foliar spray vs. soil amendment).

- Meta-analysis : Aggregate data from multiple studies to identify trends. For example, hydrogen cyanamide shows dose-dependent effects—higher doses may enhance sprouting in pears but inhibit budding in grapes, highlighting context-specific outcomes .

Q. How can X-ray crystallography be applied to confirm the molecular structure of derivatives?

- Data collection : Use single-crystal diffraction with synchrotron radiation for high-resolution data.

- Refinement : Employ SHELX software (e.g., SHELXL) for structure solution and refinement. Key metrics include R-factors (<5%) and electron density maps to validate atomic positions .

Q. What experimental approaches assess the environmental impact of (3-Chloro-4-fluorophenyl)cyanamide?

- Soil studies : Measure microbial biomass carbon (MBC) and nitrogen dynamics, as seen in calcium cyanamide studies.

- Ecotoxicity assays : Evaluate effects on soil bacteria (e.g., Pseudomonas spp.) and plants (e.g., Arabidopsis) using LC50/EC50 tests.

- Degradation analysis : Monitor hydrolysis rates under varying pH and UV exposure .

Methodological Challenges and Solutions

Q. How can thermal instability issues during synthesis be mitigated?

- Low-temperature reactions : Use ice baths or controlled heating blocks to prevent exothermic decomposition.

- Stabilizing agents : Add antioxidants (e.g., BHT) or inert coatings during purification.

- Characterization : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds .

Q. What strategies validate the purity of (3-Chloro-4-fluorophenyl)cyanamide in complex mixtures?

- Dual detection systems : Combine HPLC with UV and fluorescence detectors to distinguish co-eluting impurities.

- Isotopic labeling : Synthesize deuterated analogs (e.g., 4-Chlorophenol-d4) as internal standards for quantitative analysis .

Data Presentation Example

| Parameter | Optimized Condition | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximal conversion |

| Solvent | DMF | High solubility |

| Base | K2CO3 | Moderate reactivity |

| Reaction Time | 2 hours | 95% completion |

Adapted from EP3294732B1

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.